Solanidiene (Solanthrene)

Description

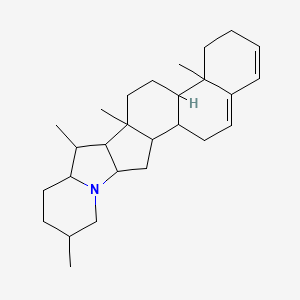

Solanidiene (Solanthrene) is a steroid alkaloid isolated from the leaves of Solanum tuberosum (potato). It has a molecular formula of C₂₇H₄₁N, a molecular weight of 379.62 g/mol, and a CAS registry number of 26516-51-8 . Its isolation and stability are closely linked to extraction conditions, particularly the presence of chloroform, which inhibits its formation as a dehydration byproduct of solanidine during hydrolytic processes .

Properties

Molecular Formula |

C27H41N |

|---|---|

Molecular Weight |

379.6 g/mol |

IUPAC Name |

10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene |

InChI |

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3 |

InChI Key |

MVUKDQDMGIMFPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Solanidiene can be synthesized through various chemical reactions involving the precursor compounds found in the potato plant. The synthetic routes typically involve the extraction of glycoalkaloids from the plant, followed by hydrolysis to yield Solanidiene .

Industrial Production Methods: Industrial production of Solanidiene involves large-scale extraction from the leaves of Solanum tuberosum. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Solanidiene undergoes several types of chemical reactions, including:

Oxidation: Solanidiene can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Solanidiene into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the Solanidiene molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted Solanidiene compounds .

Scientific Research Applications

Solanidiene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Solanidiene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic processes. The compound exerts its effects through binding to specific proteins and altering their function, leading to changes in cellular activities .

Comparison with Similar Compounds

Structural Features

Solanidiene belongs to the steroid alkaloid family, distinguished by its tetracyclic structure lacking oxygen-containing functional groups. Key structural differences from related compounds are summarized below:

Table 1: Structural Comparison of Solanidiene with Related Alkaloids

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Solanidiene | C₂₇H₄₁N | 379.62 | 26516-51-8 | Steroid backbone, amine |

| Solanidine | C₂₇H₄₃NO | 397.64 | 80-78-4 | Steroid backbone, hydroxyl |

| Solasodine | C₂₇H₄₃NO₂ | 413.63 | 126-17-0 | Steroid backbone, hydroxyl, ketone |

| α-Solasonine | C₄₅H₇₃NO₁₆ | 884.05 | 19121-58-5 | Glycoside (3 sugar moieties) |

- Solanidine : A precursor to Solanidiene, solanidine contains a hydroxyl group, making it more polar. It is the primary alkaloid extracted from potato haulm, with a yield of 0.23 g per 100 g dried plant material under optimal conditions .

- Solasodine : Contains an additional oxygen atom, forming a ketone group, which increases its molecular weight and polarity compared to Solanidiene .

- α-Solasonine: A glycosylated derivative of solasodine, its large molecular weight and hydrophilic sugar moieties contrast sharply with Solanidiene’s non-polar structure .

Extraction and Stability

Its presence is minimized by using chloroform in the liquid phase, which stabilizes solanidine .

Table 2: Extraction Conditions and Stability

Table 3: Pharmacological Comparison

Analytical and Industrial Relevance

- Detection : Solanidiene is identified via thin-layer chromatography (TLC) during solanidine extraction, where its presence indicates suboptimal conditions .

- Industrial Cost : Solanidiene is priced at JPY 53,000/10 mg for research, reflecting its niche applications compared to solasodine (JPY 43,000/10 mg) .

Q & A

Q. How to integrate transcriptomic and proteomic data when investigating Solanidiene's mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.